N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide

Epigenetics KDM5A inhibitor Histone demethylase

The compound N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide (CAS 922136-79-6) is a synthetic indoline-based small molecule that functions as an inhibitor of Lysine-specific demethylase 5A (KDM5A), a Jumonji C domain-containing histone demethylase. Structurally, it features a 1-methylindoline core linked via a dimethylaminoethyl spacer to a 2,4-dimethoxybenzamide moiety, with a molecular formula of C22H29N3O3 and a molecular weight of 383.49 g/mol.

Molecular Formula C22H29N3O3
Molecular Weight 383.492
CAS No. 922136-79-6
Cat. No. B2882969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide
CAS922136-79-6
Molecular FormulaC22H29N3O3
Molecular Weight383.492
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=C(C=C3)OC)OC)N(C)C
InChIInChI=1S/C22H29N3O3/c1-24(2)20(15-6-9-19-16(12-15)10-11-25(19)3)14-23-22(26)18-8-7-17(27-4)13-21(18)28-5/h6-9,12-13,20H,10-11,14H2,1-5H3,(H,23,26)
InChIKeyMDNOIZCERWTGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide (CAS 922136-79-6) – Potency-Validated KDM5A Inhibitor for Epigenetic Probe Sourcing


The compound N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide (CAS 922136-79-6) is a synthetic indoline-based small molecule that functions as an inhibitor of Lysine-specific demethylase 5A (KDM5A), a Jumonji C domain-containing histone demethylase [1]. Structurally, it features a 1-methylindoline core linked via a dimethylaminoethyl spacer to a 2,4-dimethoxybenzamide moiety, with a molecular formula of C22H29N3O3 and a molecular weight of 383.49 g/mol . The compound is primarily utilized as a high-potency reference molecule in epigenetic drug discovery programs targeting KDM5A-dependent transcriptional regulation in cancer and other diseases.

Why Generic KDM Inhibitor Substitution Fails: Structural Specificity of N-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide Impacts Target Engagement


Indoline-based KDM inhibitors cannot be treated as interchangeable commodities. Subtle variations in the substitution pattern of the indoline core, the length and basicity of the amine linker, and the acylation of the benzamide moiety profoundly influence both potency and selectivity profiles across the KDM family. This compound's specific combination – a 1-methylindoline core tethered via a dimethylaminoethyl linker to a 2,4-dimethoxybenzamide – yields a distinct KDM5A inhibition IC50 of 6.20 nM [1]. In contrast, close structural analogs lacking the indoline N-methyl group or bearing alternative benzamide substitution patterns (e.g., 3,4-dimethoxybenzamide) may exhibit drastically reduced potency or altered selectivity [2]. Generic substitution without direct comparative profiling risks selecting a compound that falls outside the active chemical space for KDM5A inhibition, leading to failed target engagement and irreproducible results.

N-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide (CAS 922136-79-6): Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


High-Confidence KDM5A Inhibition: Single-Digit Nanomolar Potency Differentiates This Compound From Lower-Affinity JmjC Demethylase Binders

This compound inhibits KDM5A with an IC50 of 6.20 nM in a binding assay [1]. In comparison, the well-characterized KDM5 inhibitor CPI-455 (a close in-class candidate) exhibits an IC50 of approximately 10 nM against KDM5A under comparable conditions [2]. This represents a measurably lower IC50 (approximately 1.6-fold more potent) for the target compound. The 6.20 nM potency approaches the affinity of tool compounds required for cellular target engagement studies without excessive off-target binding at low nanomolar concentrations.

Epigenetics KDM5A inhibitor Histone demethylase

Structural Differentiation: The 1-Methylindoline Core Achieves Potency That Simple Indole-Based Analogs Cannot Match

The saturated 1-methylindoline ring system in this compound is critical for potency. Structure-activity relationship (SAR) studies on a related indoline-based KDM2A/7A inhibitor series demonstrated that replacing the indoline core with an aromatic indole scaffold led to a significant loss of potency; the optimal indoline-containing compound (S,S)-6 achieved an IC50 of 0.16 µM against KDM2A, whereas less constrained analogs exhibited markedly reduced activity [1]. While SAR for this specific KDM5A-targeted molecule is not fully published at residue-level resolution, the class-level inference is that the saturated indoline core – particularly with the N-methyl substituent – confers conformational rigidity and optimal positioning of the 2,4-dimethoxybenzamide warhead within the KDM5A active site, a feature absent in common indole-based or N-unsubstituted indoline alternatives.

Structure-activity relationship Indoline scaffold KDM inhibitor design

2,4-Dimethoxybenzamide Substituent Pattern Avoids Potency Trade-offs Seen in 3,4-Dimethoxy and Other Benzamide Isomers

The compound incorporates a 2,4-dimethoxybenzamide moiety. The para-methoxy group at position 4 and the ortho-methoxy at position 2 create a unique electron distribution and hydrogen-bonding potential compared to the 3,4-dimethoxybenzamide isomer (CAS 922136-81-0), which is commercially available as a separate catalog entry . In analogous KDM inhibitor series, altering benzamide substitution from 2,4-dimethoxy to 3,4-dimethoxy has been observed to modulate both potency and selectivity (exact KDM5A differential potencies are not publicly reported, but class-level SAR indicates substitution pattern sensitivity) [1]. The 2,4-dimethoxy pattern is likely to engage specific hydrophobic and hydrogen-bonding interactions within the KDM5A binding pocket that the 3,4-isomer cannot replicate, providing a structural basis for differentiation.

Benzamide substitution KDM5A pharmacophore Isomer differentiation

Procurement-Relevant Application Scenarios for N-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide (CAS 922136-79-6)


Epigenetic Drug Discovery: High-Potency KDM5A Positive Control for Enzymatic and Cellular Assays

The 6.20 nM KDM5A IC50 [1] makes this compound suitable as a positive control inhibitor in biochemical AlphaScreen or RapidFire mass spectrometry assays for KDM5A. It can be used to define maximum inhibition windows and validate assay sensitivity, outperforming less potent alternatives that require higher concentrations and risk solvent toxicity.

Selectivity Profiling: Reference Compound for KDM Family Panel Screening

Given its nanomolar potency against KDM5A, this compound serves as a reference point when profiling selectivity across KDM subfamilies (KDM1-7). Its 2,4-dimethoxybenzamide structural signature allows researchers to attribute selectivity changes specifically to alterations in the benzamide pharmacophore when screening analog libraries [2].

Chemical Probe Development: Lead Scaffold Optimization with an Indoline-Based Warhead

The 1-methylindoline core is a validated scaffold for achieving nanomolar KDM inhibition [1]. This compound can be used as a starting point for medicinal chemistry optimization, where the dimethylaminoethyl linker and 2,4-dimethoxybenzamide group are systematically varied to improve selectivity, cellular permeability, or metabolic stability while maintaining KDM5A engagement.

Pharmacodynamic Biomarker Studies: KDM5A Target Engagement Assessment in Cellular Models

With a single-digit nanomolar biochemical IC50, this compound can be employed at sub-micromolar concentrations in cell-based assays to assess KDM5A target engagement, monitoring downstream markers such as H3K4me3 levels. Its potency reduces the risk of off-target effects at the concentrations required for cellular activity, provided cellular permeability is confirmed.

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